Saquinavir-d9
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXKHKRTORLEM-ABBOPLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662189 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.22 g/100 mL @ 25 °C | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2X10-31 mm Hg @ 25 °C /Estimated/ | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Off-white to white very fine powder | |
CAS No. |
1356355-11-7, 127779-20-8 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Saquinavir-d9. The information is intended to support research, development, and quality control activities involving this isotopically labeled compound. This compound serves as a crucial internal standard for the quantitative analysis of Saquinavir, a potent HIV protease inhibitor, in various biological matrices.
Chemical Properties and Structure
This compound is a deuterated analog of Saquinavir, a synthetic peptidomimetic inhibitor of the human immunodeficiency virus (HIV) protease. The incorporation of nine deuterium atoms into the molecule provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification assays.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Chemical Name | (2S)-N1-[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-di(methyl-d3)ethyl-2,2,2-d3)amino]carbonyl]octahydro-2(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]-butanediamide | [1] |
| Synonyms | Fortovase-d9, Invirase-d9, Ro 31-8959-d9 | [2] |
| CAS Number | 1356355-11-7 | [1] |
| Molecular Formula | C₃₈H₄₁D₉N₆O₅ | [1] |
| Molecular Weight | 679.9 g/mol | [1] |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in Chloroform and Methanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Purity | ≥99% deuterated forms (d₁-d₉) | [1] |
Chemical Structure
The chemical structure of this compound is identical to that of Saquinavir, with the exception of the isotopic labeling. The nine deuterium atoms are located on the tert-butyl group, a region of the molecule less susceptible to metabolic modification. This positioning ensures that the isotopic label is retained throughout sample preparation and analysis, a critical requirement for an internal standard.
Figure 1: Isotopic Labeling of Saquinavir.
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods for the quantification of Saquinavir. Below is a representative experimental protocol for the analysis of Saquinavir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Saquinavir in Human Plasma by LC-MS/MS
This method is adapted from validated procedures described in the scientific literature.[3][4][5]
2.1.1. Materials and Reagents
-
Saquinavir reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Ethyl acetate (for liquid-liquid extraction) or solid-phase extraction (SPE) cartridges
2.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reversed-phase, Kromasil or equivalent)[3]
2.1.3. Sample Preparation
A protein precipitation or liquid-liquid extraction method is typically employed to extract Saquinavir and this compound from the plasma matrix.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing a known concentration of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction:
-
To 200 µL of plasma, add a known amount of this compound internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.[3]
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in mobile phase.
-
2.1.4. LC-MS/MS Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution depending on the specific method. A typical starting condition is 60% B, increasing to 95% B over several minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Saquinavir: m/z 671.4 → 570.4[4][5]this compound: m/z 680.4 → 579.4 (projected) |
| Collision Energy | Optimized for the specific instrument. |
2.1.5. Data Analysis
The concentration of Saquinavir in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to a calibration curve prepared with known concentrations of Saquinavir.
Figure 2: Bioanalytical Workflow.
Synthesis and Characterization
Synthesis
The general synthesis of Saquinavir involves the coupling of three key fragments: a decahydroisoquinoline moiety, an amino acid-derived central core, and a quinoline side chain. The process requires careful control of stereochemistry to yield the desired biologically active isomer.
Characterization
The primary methods for characterizing this compound are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak at an m/z value that is 9 units higher than that of unlabeled Saquinavir, confirming the incorporation of nine deuterium atoms. The fragmentation pattern in MS/MS analysis is expected to be similar to that of Saquinavir, with a corresponding mass shift in the fragments containing the deuterated tert-butyl group.[4][5]
-
NMR Spectroscopy: ¹H NMR spectroscopy would confirm the absence of protons on the tert-butyl group, while ²H NMR would show a signal corresponding to the deuterium atoms. ¹³C NMR would show signals consistent with the carbon skeleton of Saquinavir.
Mechanism of Action of Saquinavir
As this compound is chemically and biologically equivalent to Saquinavir (with the exception of its mass), it is important to understand the mechanism of action of the parent compound. Saquinavir is a potent and selective inhibitor of the HIV protease enzyme. This viral enzyme is essential for the cleavage of viral polyproteins into functional proteins required for the maturation of new, infectious virions. By binding to the active site of the HIV protease, Saquinavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.
Figure 3: Saquinavir's Inhibition of HIV Protease.
Conclusion
This compound is an indispensable tool for the accurate quantification of Saquinavir in pharmacokinetic and clinical studies. Its well-defined chemical properties and high isotopic purity make it an ideal internal standard for LC-MS/MS applications. This guide provides essential technical information to aid researchers and drug development professionals in the effective use of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS#:1356355-11-7 | Chemsrc [chemsrc.com]
- 3. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Saquinavir-d9, a deuterated isotopologue of the HIV protease inhibitor Saquinavir. This document details a plausible synthetic pathway, experimental protocols, and methods for characterization, tailored for an audience with a strong background in organic chemistry and drug development.
Introduction
Saquinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral replication.[1] Isotopic labeling of pharmaceuticals, such as the introduction of deuterium (a stable isotope of hydrogen), is a crucial tool in drug development.[2][3] Deuterated compounds like this compound serve as ideal internal standards for pharmacokinetic and metabolic studies, particularly in liquid chromatography-mass spectrometry (LC-MS) analysis, due to their nearly identical chemical properties to the parent drug but distinct mass.[1][2] The nine deuterium atoms in this compound are located on the tert-butyl group, providing a significant mass shift for clear analytical distinction.
This guide outlines a convergent synthetic strategy for this compound, focusing on the preparation of a key deuterated intermediate, (3S,4aS,8aS)-N-(tert-butyl-d9)decahydroisoquinoline-3-carboxamide, and its subsequent coupling to form the final product.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a convergent approach, dissecting the molecule into three key fragments. This strategy is analogous to established syntheses of Saquinavir.[4][5][6] The primary disconnection is at the amide bond, yielding the deuterated decahydroisoquinoline moiety and the N-((S)-1-((2-amino-2-oxoethyl)amino)-4-phenyl-3-hydroxybutan-2-yl)-2-(quinolin-2-ylcarboxamido)succinamide portion.
References
- 1. chembk.com [chembk.com]
- 2. (3S,4aS,8aS)-N-(tert-Butyl)decahydroisoquinoline-3-carboxamide | C14H26N2O | CID 454736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. theclinivex.com [theclinivex.com]
- 5. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of Saquinavir-d9 as an internal standard in the quantitative bioanalysis of Saquinavir. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the accuracy and precision required for pharmacokinetic studies and therapeutic drug monitoring.
The Principle of Internal Standardization in LC-MS/MS
In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls (QCs), and unknown study samples, prior to sample processing. The IS is chosen to mimic the physicochemical properties of the analyte of interest as closely as possible. Its purpose is to compensate for variations that can occur during sample preparation, chromatography, and ionization in the mass spectrometer. By calculating the ratio of the analyte's response to the IS's response, variability is normalized, leading to more accurate and precise quantification.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for LC-MS/MS bioanalysis. These compounds are chemically identical to the analyte but have a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical nature ensures they behave similarly throughout the analytical process.
Saquinavir: Mechanism of Action as an HIV Protease Inhibitor
Saquinavir is an antiretroviral drug belonging to the class of protease inhibitors. Its primary mechanism of action is the inhibition of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the viral life cycle. HIV protease cleaves viral polyproteins into smaller, functional proteins necessary for the maturation of new, infectious virions. Saquinavir, a peptidomimetic inhibitor, is designed to fit into the active site of the HIV protease, preventing it from cleaving its natural substrates. This results in the production of immature and non-infectious viral particles, thus suppressing viral replication.
dot
Caption: Saquinavir inhibits HIV protease, preventing the cleavage of the Gag-Pol polyprotein.
This compound as an Internal Standard: Mechanism of Action in Bioanalysis
This compound is a deuterated form of Saquinavir, meaning that nine hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution increases the molecular weight of this compound compared to Saquinavir, allowing for their differentiation by a mass spectrometer. The core principle behind using this compound as an internal standard is that its chemical and physical properties are nearly identical to those of Saquinavir.
This similarity ensures that this compound experiences the same degree of variability as Saquinavir during:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps will be proportional for both the analyte and the internal standard.
-
Chromatographic Separation: Saquinavir and this compound will co-elute or have very similar retention times in liquid chromatography, meaning they experience the same chromatographic conditions and potential matrix effects at the same time.
-
Ionization: The efficiency of ionization in the mass spectrometer's source will be comparable for both compounds, correcting for ion suppression or enhancement caused by the biological matrix.
By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the peak area of Saquinavir to the peak area of this compound is used for quantification. This ratio remains constant even if the absolute peak areas fluctuate due to the aforementioned sources of error.
dot
An In-depth Technical Guide to the Physical and Chemical Characteristics of Saquinavir-d9
Introduction
This compound is the deuterated analog of Saquinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1][2] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for the quantification of Saquinavir in biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4] The incorporation of nine deuterium atoms provides a distinct mass shift, enabling precise and accurate measurement of the parent drug's concentration, which is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.[2][3]
This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a visual representation of the mechanism of action and metabolic pathway of its non-deuterated counterpart, Saquinavir.
Physical and Chemical Properties
The fundamental are summarized in the table below.
| Property | Value | Citations |
| IUPAC Name | (2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | [2] |
| Synonyms | Ro 31-8959-d9 | [1][2] |
| CAS Number | 1356355-11-7 | [1][2][3] |
| Molecular Formula | C₃₈H₄₁D₉N₆O₅ | [2][3][5] |
| Molecular Weight | 679.90 g/mol | [3][4][5] |
| Appearance | Solid | [3] |
| Purity | ≥99% deuterated forms (d₁-d₉) | [3] |
| Solubility | Soluble in Chloroform and Methanol | [3] |
| Storage Conditions | -20°C, dry and sealed | [3][4] |
| Stability | Stable for at least 4 years under recommended storage conditions | [3] |
Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methods to ensure the accuracy and precision of Saquinavir quantification. Below are detailed protocols for common applications.
Quantification of Saquinavir in Biological Samples by LC-MS/MS
This method is adapted from a validated procedure for the determination of Saquinavir in human plasma, saliva, and urine.[6]
3.1.1 Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (plasma, saliva, or urine), add a known concentration of this compound as the internal standard.
-
Add 50 µL of 1 M NaOH to alkalinize the sample.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.2 Chromatographic Conditions
-
HPLC System: A system capable of isocratic elution.
-
Column: Kromasil C18, 5 µm, 100 x 2.1 mm (or equivalent).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
3.1.3 Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM).
-
Monitor the specific precursor-to-product ion transitions for both Saquinavir and this compound.
-
-
Quantification: The concentration of Saquinavir in the sample is determined by calculating the peak area ratio of Saquinavir to this compound and comparing it to a standard curve.
Quantification of Saquinavir in Human Plasma by HPLC-UV
This protocol is based on an established HPLC method with UV detection for Saquinavir.[7] While the original method used a stereoisomer as an internal standard, this compound is also suitable for methods where UV detection is coupled with mass spectrometry or for method development.
3.2.1 Sample Preparation (Diethyl Ether Extraction)
-
Spike plasma samples with a known amount of this compound.
-
Perform a liquid-liquid extraction using diethyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
3.2.2 Chromatographic Conditions
-
Column: Nucleosil 3C8.
-
Mobile Phase: Isocratic elution with 5 mM H₂SO₄ (pH 3.5) and acetonitrile (75.5:24.5, v/v) containing 10 mM tetrabutylammonium hydrogen sulfate.[7]
-
Column Temperature: 45°C.[7]
-
Detection: UV detection at 240 nm.[7]
Mechanism of Action and Metabolism of Saquinavir
Saquinavir is an antiretroviral drug that acts as a competitive inhibitor of HIV protease, an enzyme essential for the HIV life cycle.[8][9] By binding to the active site of the protease, Saquinavir prevents the cleavage of the viral Gag-Pol polyprotein precursors into mature, functional proteins.[8][10] This disruption results in the production of immature, non-infectious viral particles.[10]
The oral bioavailability of Saquinavir is low due to incomplete absorption and extensive first-pass metabolism, primarily occurring in the liver and small intestine.[9][11][12] The biotransformation is almost exclusively mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[11][12][13] This metabolism leads to the formation of several inactive mono- and di-hydroxylated metabolites.[11][12] To enhance its therapeutic efficacy, Saquinavir is often co-administered with a potent CYP3A4 inhibitor like Ritonavir, which significantly increases Saquinavir's plasma concentration.[8]
Visualizations
The following diagrams illustrate the experimental workflow for Saquinavir quantification and the mechanism of action and metabolic pathway of Saquinavir.
Caption: Workflow for the quantification of Saquinavir using this compound as an internal standard.
Caption: Mechanism of action and metabolic pathway of Saquinavir.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1356355-11-7 | Chemsrc [chemsrc.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [myskinrecipes.com]
- 5. scbt.com [scbt.com]
- 6. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of saquinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]
- 9. Saquinavir. Clinical pharmacology and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Selective biotransformation of the human immunodeficiency virus protease inhibitor saquinavir by human small-intestinal cytochrome P4503A4: potential contribution to high first-pass metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Saquinavir-d9 Certificate of Analysis
Introduction to this compound
This compound is the deuterium-labeled form of Saquinavir, a potent HIV protease inhibitor used in antiretroviral therapy.[1][2][3] The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic labeling makes this compound an ideal internal standard for the quantification of Saquinavir in biological matrices using mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] Its primary application is in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure accurate and precise measurement of the parent drug, Saquinavir.[5]
A Certificate of Analysis (CoA) for this compound is a critical document that provides detailed information about its identity, purity, and quality. For researchers, scientists, and drug development professionals, understanding the data presented in a CoA is essential for ensuring the reliability and validity of experimental results. This guide explains the core components of a this compound CoA, including its chemical properties, analytical testing methods, and data interpretation.
Data Presentation: Summary of Quantitative Data
The quantitative data typically found on a this compound Certificate of Analysis is summarized below. These tables provide a clear overview of the key specifications for this reference material.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Name | (2S)-N1-[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-di(methyl-d3)ethyl-2,2,2-d3)amino]carbonyl]octahydro-2(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]-butanediamide[4] |
| Synonyms | Ro 31-8959-d9, Fortovase-d9, Invirase-d9[2][6] |
| CAS Number | 1356355-11-7[1][4][7][8][9] |
| Molecular Formula | C₃₈H₄₁D₉N₆O₅[1][4][6][8][9] |
| Molecular Weight | 679.90 g/mol [4][6][8][9] |
| Exact Mass | 679.4408[8] |
| Appearance | Solid[4] |
| Solubility | Soluble in Chloroform and Methanol[4] |
| Storage Conditions | -20°C, dry and sealed[4][5] |
Table 2: Purity and Isotopic Enrichment
| Specification | Value |
| Purity | ≥98%[5] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₉)[4] |
Experimental Protocols
The primary use of this compound is as an internal standard for the quantification of Saquinavir in biological samples. The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), valued for its high sensitivity and selectivity.[10][11]
Protocol: Quantification of Saquinavir in Human Plasma using LC-MS/MS
This protocol describes a general methodology for determining the concentration of Saquinavir in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add a known concentration of this compound as the internal standard.
-
Add 600 µL of an extracting solution, such as 0.3 M zinc sulfate in a water/methanol mixture (e.g., 30:70, v/v), to precipitate plasma proteins.[12][13]
-
Vortex the mixture for approximately 5 minutes to ensure thorough mixing and precipitation.[13]
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 3-10 minutes to pellet the precipitated proteins.[13][14]
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.[13]
2. Chromatographic Separation (HPLC):
-
Column: A reverse-phase C18 column (e.g., Kromasil RP-18) is typically used.[11]
-
Mobile Phase: An isocratic or gradient elution with a mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Flow Rate: A typical flow rate is maintained to ensure optimal separation.
-
Injection Volume: A small volume of the extracted sample (e.g., 10-20 µL) is injected into the HPLC system.
3. Mass Spectrometric Detection (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly employed.[11][14]
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.[11][14] This involves monitoring specific precursor-to-product ion transitions for both Saquinavir and the this compound internal standard.
-
Data Analysis: The concentration of Saquinavir in the original sample is calculated by comparing the peak area ratio of the analyte (Saquinavir) to the internal standard (this compound) against a calibration curve prepared with known concentrations of Saquinavir.
Mandatory Visualizations
The following diagrams illustrate the analytical workflow and the mechanism of action of Saquinavir.
Caption: Workflow for Saquinavir quantification using this compound.
Caption: Saquinavir's mechanism of action in inhibiting HIV protease.
References
- 1. This compound | CAS#:1356355-11-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound [myskinrecipes.com]
- 6. scbt.com [scbt.com]
- 7. This compound | CAS 1356355-11-7 | LGC Standards [lgcstandards.com]
- 8. This compound | CAS 1356355-11-7 | LGC Standards [lgcstandards.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Chromatographic and immunochemical approaches to the analysis of the HIV protease inhibitor saquinavir in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 13. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and core technical data of Saquinavir-d9. It is intended to serve as a valuable resource for researchers and scientists engaged in drug development and bioanalytical studies. This guide includes a summary of quantitative data, detailed experimental protocols for its use as an internal standard, and a workflow diagram for procurement and application.
Core Technical Data
This compound is a deuterated analog of Saquinavir, a protease inhibitor used in the treatment of HIV. Its primary application in a research setting is as an internal standard for the quantification of Saquinavir in biological matrices using mass spectrometry-based methods.[1] The stable isotope label allows for precise and accurate measurement by correcting for variations during sample preparation and analysis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Parameter | Value | Source |
| CAS Number | 1356355-11-7 | Cayman Chemical, LGC Standards, Santa Cruz Biotechnology |
| Molecular Formula | C₃₈H₄₁D₉N₆O₅ | Cayman Chemical, LGC Standards, Santa Cruz Biotechnology |
| Formula Weight | 679.9 g/mol | Cayman Chemical, LGC Standards, Santa Cruz Biotechnology |
| Purity | ≥98% to ≥99% deuterated forms (d₁-d₉) | MySkinRecipes, Cayman Chemical |
| Formulation | Typically a solid | Cayman Chemical |
| Solubility | Soluble in Chloroform and Methanol | Cayman Chemical |
| Storage | -20°C, dry, and sealed | MySkinRecipes, Clinivex |
Commercial Availability and Suppliers
This compound is available from a range of specialized chemical suppliers that provide reference standards and research chemicals. The following table lists some of the prominent suppliers.
| Supplier | Website | Available Pack Sizes |
| LGC Standards | --INVALID-LINK-- | 1 mg, 10 mg |
| Cayman Chemical | --INVALID-LINK-- | 1 mg |
| Clinivex | --INVALID-LINK-- | 10 mg, 50 mg, 100 mg (as Mesylate) |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Inquire for availability |
| Sapphire North America | --INVALID-LINK-- | 1 mg |
| MySkinRecipes | --INVALID-LINK-- | 1 mg |
| MedChemExpress | --INVALID-LINK-- | 1 mg, 5 mg, 10 mg |
Experimental Protocols
This compound is predominantly used as an internal standard in bioanalytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Saquinavir in biological samples such as plasma, saliva, and urine.[2] The following is a generalized experimental protocol synthesized from various methodologies.
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL. Store this solution at -20°C.
-
Working Solution: Dilute the stock solution with the appropriate solvent to prepare a working solution at a concentration suitable for spiking into calibration standards, quality control samples, and study samples. The final concentration of the internal standard in the samples should be optimized to provide a stable and reproducible signal.
Sample Preparation
The goal of sample preparation is to extract Saquinavir and this compound from the biological matrix and remove interfering substances. Common techniques include protein precipitation and liquid-liquid extraction.
-
Protein Precipitation (PPT):
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a specified volume of the this compound working solution.
-
Add a precipitating agent, such as acetonitrile or methanol (typically 3 volumes), to the sample.[3]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis by LC-MS/MS.
-
-
Liquid-Liquid Extraction (LLE):
-
To a 100 µL aliquot of the biological sample, add the this compound working solution.
-
Add a suitable extraction solvent, such as ethyl acetate or diethyl ether.[2][4]
-
Vortex the mixture for an extended period (e.g., 5-10 minutes) to ensure efficient extraction.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of Saquinavir.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., formic acid or ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible chromatography.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Saquinavir and this compound.
-
Saquinavir: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 671.1, and a common product ion is m/z 570.2.[3]
-
This compound: The precursor ion will be at a higher m/z due to the deuterium labeling (approximately m/z 680.9), and a corresponding product ion will be monitored. The exact masses should be confirmed by direct infusion of the standard.
-
-
Quantification: The concentration of Saquinavir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve constructed from standards of known concentrations.
-
Workflow for Procurement and Utilization of this compound
The following diagram illustrates the logical workflow from identifying the need for this compound to its final application in a research experiment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of saquinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Saquinavir-d9. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. As a deuterated analog of the HIV-1 protease inhibitor Saquinavir, this compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies.
Overview of this compound
This compound is a stable, isotopically labeled form of Saquinavir, a potent inhibitor of the HIV-1 protease enzyme. The incorporation of nine deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Saquinavir in biological matrices.
Recommended Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound. The following conditions are recommended based on available data.
Table 1: Recommended Storage Conditions and Long-Term Stability
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Store in a dry and sealed container. | [1] |
| Long-Term Stability | ≥ 4 years at -20°C | [1] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₈H₄₁D₉N₆O₅ |
| Molecular Weight | 679.90 g/mol |
| Purity | ≥99% deuterated forms (d1-d9) |
| Solubility | Soluble in Chloroform and Methanol |
Degradation Pathways and Stability Profile
While specific quantitative stability data for this compound under forced degradation conditions is not extensively published, studies on the non-deuterated form, Saquinavir, provide valuable insights into its stability profile. The degradation pathways of this compound are expected to be analogous.
Forced degradation studies on Saquinavir have shown that it is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. The primary degradation pathways involve the hydrolysis of the amide bonds.
Table 3: Summary of Saquinavir Degradation under Forced Conditions (as a proxy for this compound)
| Stress Condition | Observations |
| Acidic Hydrolysis | Degradation is observed, particularly at elevated temperatures. The rate of hydrolysis is relatively low at room temperature. |
| Alkaline Hydrolysis | Significant degradation occurs. The alkaline medium has the most substantial impact on Saquinavir's stability. |
| Oxidative Stress | The molecule is susceptible to oxidation, leading to the formation of degradation products. |
| Photolytic Stress | Exposure to light can induce degradation. |
| Thermal Stress (Dry Heat) | The compound is relatively stable to dry heat at room temperature. |
Experimental Protocols
Stability-Indicating HPLC Method
This section outlines a general experimental protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method that can be adapted for the analysis of this compound and its degradation products. This method is based on protocols developed for Saquinavir.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Chromatographic Conditions (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to a working concentration with the mobile phase.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature for a defined time.
-
-
Sample Analysis: Inject the prepared standard and stressed samples into the HPLC system.
-
Data Analysis: Monitor the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
Mechanism of Action of Saquinavir
Saquinavir acts as a competitive inhibitor of the HIV-1 protease enzyme, which is crucial for the maturation of infectious virus particles. The following diagram illustrates this mechanism.
Caption: Mechanism of Saquinavir's inhibition of HIV Protease.
Experimental Workflow: this compound as an Internal Standard
The primary application of this compound is as an internal standard in the quantification of Saquinavir in biological samples using LC-MS/MS. The workflow for such an analysis is depicted below.
Caption: Workflow for Saquinavir quantification using this compound.
Conclusion
This compound is a stable molecule when stored under the recommended conditions of -20°C in a dry, sealed container. For analytical purposes, it is crucial to be aware of its potential degradation pathways, which are similar to those of Saquinavir, particularly under harsh acidic, alkaline, oxidative, and photolytic conditions. The provided experimental protocol for a stability-indicating HPLC method serves as a foundation for researchers to develop and validate their own methods for ensuring the quality and integrity of this compound in their studies. The use of this compound as an internal standard is a critical component of robust bioanalytical methods for the accurate quantification of Saquinavir.
References
Methodological & Application
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Saquinavir, a protease inhibitor used in the treatment of HIV[1][2][3], in human plasma. The method utilizes Saquinavir-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision[4]. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method was validated over a linear range of 0.05 to 87.6 ng/mL and demonstrated excellent accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Saquinavir is a potent inhibitor of the HIV protease enzyme, an essential enzyme for viral replication and maturation[2][5][6]. By binding to the active site of the protease, Saquinavir prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles[2][5][6]. Therapeutic drug monitoring of Saquinavir is crucial to optimize treatment efficacy and minimize potential side effects.
LC-MS/MS has become the gold standard for the bioanalysis of drugs in complex matrices due to its high selectivity, sensitivity, and speed[1][7][8]. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative LC-MS/MS assays as it compensates for variations in sample preparation, matrix effects, and instrument response[4]. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Saquinavir in human plasma.
Experimental
Materials and Reagents
-
Saquinavir (Reference Standard)
-
This compound (Internal Standard)[4]
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (sourced from an accredited supplier)
Instrumentation
-
Liquid Chromatography system capable of binary gradient elution
-
Triple Quadrupole Mass Spectrometer with an ESI source
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 5 µm)
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Saquinavir and this compound by dissolving the appropriate amount of each compound in methanol.
Working Standard Solutions: Prepare serial dilutions of the Saquinavir stock solution in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve (CC) standards and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 Reversed-Phase (50 x 2.1 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 40% B and equilibrate for 2 minutes. |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Saquinavir | 671.4 | 570.3 | 25 |
| This compound | 680.4 | 579.3 | 25 |
Results and Discussion
Method Validation
The LC-MS/MS method was validated according to regulatory guidelines. The validation parameters assessed included linearity, accuracy, precision, selectivity, recovery, and stability.
Linearity: The calibration curve was linear over the concentration range of 0.05 to 87.6 ng/mL for Saquinavir in human plasma. The coefficient of determination (r²) was consistently >0.99.
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%) |
| LLOQ | 0.05 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low QC | 0.15 | ≤ 15 | ≤ 15 | 85 - 115 |
| Mid QC | 7.5 | ≤ 15 | ≤ 15 | 85 - 115 |
| High QC | 70 | ≤ 15 | ≤ 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.
Selectivity: No significant interfering peaks were observed at the retention times of Saquinavir and this compound in blank plasma samples from six different sources.
Recovery: The extraction recovery of Saquinavir from human plasma was consistent and reproducible across the different QC levels.
Stability: Saquinavir was found to be stable in human plasma under various storage conditions, including short-term bench-top, long-term freezer storage (-80°C), and after multiple freeze-thaw cycles.
Experimental Workflow and Signaling Pathway
Caption: LC-MS/MS workflow for Saquinavir quantification.
Caption: Mechanism of action of Saquinavir.
Conclusion
This application note details a validated LC-MS/MS method for the reliable quantification of Saquinavir in human plasma using this compound as an internal standard. The method is sensitive, selective, and robust, making it a valuable tool for pharmacokinetic research and clinical monitoring of Saquinavir. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. Saquinavir - Wikipedia [en.wikipedia.org]
- 3. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ijcrr.com [ijcrr.com]
- 8. Simultaneous determination of lopinavir, saquinavir and ritonavirin human plasma using liquid chromatography – ion trap mass spectrometry [open.icm.edu.pl]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of the HIV protease inhibitor saquinavir in human plasma. The assay utilizes a stable isotope-labeled internal standard, saquinavir-d9, and analysis by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The sample preparation is a straightforward protein precipitation procedure, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate determination of saquinavir concentrations in plasma is required.
Introduction
Saquinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme crucial for the viral life cycle.[1] Monitoring its concentration in plasma is essential for optimizing therapeutic efficacy and minimizing potential toxicities. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the highest accuracy and precision.[2] This protocol details a validated LC-MS/MS method for the reliable quantification of saquinavir in human plasma.
Experimental
Materials and Reagents
-
Saquinavir reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
Sample Preparation
A protein precipitation method is employed for the extraction of saquinavir and this compound from human plasma.
-
Allow plasma samples to thaw to room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Separation is achieved on a C18 reversed-phase column.
| Parameter | Condition |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B in 3 min, hold for 1 min, re-equilibrate for 1 min |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | Saquinavir: m/z 671.4 -> 570.3 this compound: m/z 680.4 -> 570.3 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
| Gas Temperatures | Optimized for specific instrument |
Quantitative Data Summary
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Linearity Range | 1 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (QC samples) | 90 - 110% |
| Precision (QC samples) (CV%) | < 15% |
| Recovery | > 85% |
Experimental Workflow
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saquinavir is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for viral replication.[1] Accurate determination of Saquinavir concentrations in biological matrices is essential for pharmacokinetic (PK) studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Saquinavir-d9, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar ionization effects, correcting for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2]
These application notes provide a comprehensive overview of the use of this compound in pharmacokinetic research, including detailed experimental protocols and data presentation.
Data Presentation
The following tables summarize key pharmacokinetic parameters of Saquinavir from studies in HIV-infected patients and healthy volunteers. While these studies may not have all used this compound as the internal standard, they provide a reference for the expected pharmacokinetic profile of Saquinavir. The use of this compound in the analytical methodology of future studies would enhance the precision and reliability of such data.
Table 1: Pharmacokinetic Parameters of Saquinavir in HIV-Infected Patients
| Dosage Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 1000 mg SQV / 100 mg RTV twice daily | 5208 (1536-14369) | - | 69852 (24h) | 7-12 | [3] |
| 1000 mg SQV / 100 mg RTV twice daily (Group 1) | 3257 | - | 22794 (ss) | - | [4] |
| 1000 mg SQV twice daily (Group 3) | 2331 | - | 15759 (ss) | - | [4] |
| 600 mg SQV three times daily | 230 ± 148 | 3 (median) | 983 ± 679 (0-8h) | - | [5] |
Data are presented as mean ± standard deviation or geometric mean (90% confidence interval) where specified. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; ss: steady state.
Table 2: Pharmacokinetic Parameters of Saquinavir in Healthy Volunteers
| Dosage Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| 400 mg SQV / 400 mg RTV | 3100 | - | 35510 (0-24h) | - | [6] |
| 800 mg SQV / 200 mg RTV | - | - | 57000 (0-24h) | - | [6] |
| 500 mg SQV tablet / 100 mg RTV | - | - | 26800 (0-inf) | - | [7] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Quantification of Saquinavir in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the determination of Saquinavir in human plasma using protein precipitation for sample extraction and LC-MS/MS for analysis. This compound serves as the internal standard to ensure accuracy and precision.
1. Materials and Reagents
-
Saquinavir reference standard
-
This compound (Internal Standard, IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Ultrapure water
2. Stock and Working Solutions Preparation
-
Saquinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Saquinavir reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Saquinavir Working Solutions: Prepare serial dilutions of the Saquinavir stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the Internal Standard Working Solution (this compound).
-
Add 250 µL of ice-cold acetonitrile to precipitate plasma proteins.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Saquinavir: m/z 671.4 → 570.4 (quantifier), other transitions can be used as qualifiers.
-
This compound: The specific transition for this compound will depend on the deuteration pattern. For a d9 variant, the precursor ion would be approximately m/z 680.4. The product ion would likely be similar to the unlabeled compound, e.g., m/z 570.4 or a deuterated fragment. The exact m/z values should be determined by direct infusion of the this compound standard.
-
5. Calibration Curve and Quality Control
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Saquinavir.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in blank plasma.
-
Process the calibration standards and QC samples along with the unknown samples.
-
The ratio of the peak area of Saquinavir to the peak area of this compound is used for quantification.
Protocol 2: Liquid-Liquid Extraction (LLE) of Saquinavir from Plasma
As an alternative to protein precipitation, liquid-liquid extraction can be employed for sample clean-up.
1. Sample Preparation
-
To 200 µL of plasma, add 50 µL of the this compound internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).[3]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.
Visualizations
Saquinavir Mechanism of Action
Saquinavir is a competitive inhibitor of HIV protease. It mimics the peptide linkage that the protease normally cleaves, but it cannot be cleaved itself. By binding to the active site of the protease, Saquinavir prevents the cleavage of viral polyproteins (Gag-Pol), which is a crucial step in the maturation of new, infectious virions.[1][7][9] This results in the production of immature and non-infectious viral particles.
Caption: Saquinavir inhibits HIV protease, preventing viral maturation.
Experimental Workflow for a Pharmacokinetic Study
A typical pharmacokinetic study involves the administration of a drug to subjects, collection of biological samples at various time points, analysis of drug concentrations in the samples, and subsequent pharmacokinetic data analysis.
Caption: Workflow of a typical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast and Sensitive Quantification of Δ9-Tetrahydrocannabinol and Its Main Oxidative Metabolites by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Saquinavir and ritonavir pharmacokinetics following combined ritonavir and saquinavir (soft gelatin capsules) administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. a protein precipitation extraction method [protocols.io]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
Introduction
Saquinavir is a potent HIV protease inhibitor used in the treatment of HIV/AIDS.[1][2] Its deuterated analog, Saquinavir-d9, serves as an essential internal standard (IS) for the accurate quantification of saquinavir in biological matrices using bioanalytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[1][3] The correct and precise preparation of stock and working solutions of this compound is critical for ensuring the accuracy, precision, and reproducibility of analytical methods in research, clinical, and drug development settings.
These application notes provide detailed protocols for the preparation of this compound stock and working solutions, along with key technical data and workflow diagrams to guide researchers and scientists.
Product Information and Specifications
This compound is typically supplied as a solid and should be handled with care, considering it a hazardous material until further information is available.[3] Key specifications are summarized below.
| Parameter | Specification | Source |
| Formal Name | (2S)-N1-[(1S,2R)-3-[(3S,4aS,8aS)-3-[[(1,1-di(methyl-d3)ethyl-2,2,2-d3)amino]carbonyl]octahydro-2(1H)-isoquinolinyl]-2-hydroxy-1-(phenylmethyl)propyl]-2-[(2-quinolinylcarbonyl)amino]-butanediamide | [3] |
| Molecular Formula | C₃₈H₄₁D₉N₆O₅ | [1][3] |
| Formula Weight | 679.9 g/mol | [1][3] |
| Physical Form | Solid | [3] |
| Chemical Purity | ≥95% (Saquinavir) | [3] |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d9); ≤1% d0 | [3] |
| Recommended Storage | -20°C | [1][3] |
| Long-term Stability | ≥ 4 years (when stored at -20°C) | [1][3] |
Experimental Protocols
Safety Precaution: Before handling, users must review the complete Safety Data Sheet (SDS) provided by the manufacturer.[3] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
Protocol 1: Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a primary stock solution. It is recommended to purge the solvent with an inert gas to prevent degradation.[3]
Materials:
-
This compound (solid)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Analytical balance
-
High-purity solvent (e.g., Methanol, Chloroform, or DMSO)[1][3][4]
-
Inert gas (e.g., Nitrogen or Argon)
-
Pipettes and tips
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound solid (e.g., 1 mg) using an analytical balance.
-
Transfer the weighed solid into a clean, dry volumetric flask.
-
Add a small volume of the chosen solvent (e.g., ~50% of the final volume of methanol) to the flask.
-
Gently swirl or sonicate the flask to ensure the complete dissolution of the solid.[4]
-
Once dissolved, dilute the solution to the final volume with the solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to a labeled, amber glass vial for storage.
-
Store the stock solution at -20°C or -80°C for long-term stability.[4]
Protocol 2: Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to concentrations appropriate for the analytical method, such as for spiking into calibration standards and quality control samples.
Materials:
-
This compound stock solution (1 mg/mL)
-
Dilution solvent (e.g., Methanol, Acetonitrile/Water mixture)[5][6]
-
Volumetric flasks or microtubes
-
Calibrated pipettes and tips
Procedure:
-
Intermediate Dilution (Optional): It is often practical to first prepare an intermediate stock solution (e.g., 10 µg/mL). To do this, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the diluent.
-
Final Working Solution: Prepare the final working solution from the stock or intermediate solution. For example, to prepare a 100 ng/mL working internal standard solution, dilute 10 µL of the 10 µg/mL intermediate solution into 990 µL of the diluent.
-
The concentration of the working solution should be chosen based on the expected concentration range of the analyte (Saquinavir) in the samples.
-
Working solutions should be prepared fresh when possible or stored at 4°C for short-term use.[7]
Application Workflows and Diagrams
Diagrams are provided to visualize the preparation and application of this compound solutions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Saquinavir | C38H50N6O5 | CID 441243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Saquinavir | SARS-CoV | HIV Protease | TargetMol [targetmol.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
This application note presents a detailed protocol for the chromatographic separation and quantification of Saquinavir, a potent HIV protease inhibitor, and its deuterated internal standard, Saquinavir-d9. The described methods are applicable for high-performance liquid chromatography (HPLC) coupled with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing the sensitivity and selectivity required for bioanalytical studies in various biological matrices. This document is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic analysis and therapeutic drug monitoring of Saquinavir.
Introduction
Saquinavir is a critical component of highly active antiretroviral therapy (HAART) used in the treatment of HIV infection.[1][2][3][4] It functions by inhibiting the HIV protease, an enzyme essential for the viral replication cycle.[1][5] Accurate and precise quantification of Saquinavir in biological fluids is crucial for optimizing dosing regimens, assessing patient compliance, and conducting pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and instrument response. This note provides robust and validated methods for the effective chromatographic separation of Saquinavir from its deuterated analog and endogenous interferences.
Mechanism of Action: Saquinavir as an HIV Protease Inhibitor
Saquinavir mimics the peptide substrate of the HIV protease enzyme. It binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for the production of mature, infectious virions.[1][5] This inhibitory action results in the release of immature and non-infectious viral particles.
Caption: Mechanism of action of Saquinavir as an HIV protease inhibitor.
Experimental Protocols
This section details two primary methods for the chromatographic separation and quantification of Saquinavir and this compound: an HPLC-UV method and a more sensitive LC-MS/MS method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of Saquinavir in plasma and serum samples when high sensitivity is not a primary requirement.
Sample Preparation: Liquid-Liquid Extraction
-
To 0.5 mL of plasma or serum in a polypropylene tube, add the internal standard solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the HPLC system.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Nucleosil 3C8 or Keystone BetaBasic C4[6][7] |
| Mobile Phase | 5 mM H₂SO₄ (pH 3.5) and Acetonitrile (75.5:24.5, v/v) with 10 mM Tetrabutylammonium hydrogen sulfate[6] |
| Flow Rate | 0.5 - 1.0 mL/min[7][8] |
| Column Temperature | 40 - 45°C[6][7] |
| Detection Wavelength | 240 nm[6][8] |
| Injection Volume | 20 - 50 µL |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity and is the preferred method for bioanalytical studies requiring low limits of quantification.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound).[9]
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for injection.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Kromasil RP-18 or equivalent C18 column[10] |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Methanol. Isocratic elution with 90% B.[11] |
| Flow Rate | 0.5 mL/min[11] |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Saquinavir) | m/z 671.1 → 570.2[9] |
| MRM Transition (this compound) | m/z 679.9 → 579.2 (Predicted based on d9 labeling) |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Experimental Workflow
The general workflow for the analysis of Saquinavir and this compound in biological samples is depicted below.
Caption: General experimental workflow for the bioanalysis of Saquinavir.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described methods based on published literature.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Reference |
| Linearity Range | 5 - 110 ng/mL | [6] |
| Limit of Detection (LOD) | 1 ng/mL | [6] |
| Limit of Quantification (LOQ) | 5 ng/mL | [6] |
| Recovery | 86 - 95% | [12] |
| Inter-day Precision (RSD) | < 5% | [6] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 87.6 ng/mL | [10] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [10] |
| Recovery | 88.9% | [9] |
| Intra-day Precision (RSD) | 4 - 10% | [10] |
| Inter-day Precision (RSD) | < 10% | [9] |
Conclusion
The chromatographic methods detailed in this application note provide reliable and reproducible quantification of Saquinavir and its deuterated internal standard, this compound, in biological matrices. The LC-MS/MS method, in particular, offers excellent sensitivity and is well-suited for pharmacokinetic studies where low concentrations of the analyte are expected. Proper method validation should be performed in accordance with regulatory guidelines to ensure data integrity.[13]
References
- 1. Saquinavir | CAS:127779-20-8 | HIV Protease Inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 3. Simultaneous determination of lopinavir, saquinavir and ritonavirin human plasma using liquid chromatography – ion trap mass spectrometry [open.icm.edu.pl]
- 4. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Determination of saquinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous HPLC assay for quantification of indinavir, nelfinavir, ritonavir, and saquinavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrr.com [ijcrr.com]
- 12. Development of a chromatographic method for the determination of saquinavir in plasma samples of HIV patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Saquinavir, a protease inhibitor used in the treatment of HIV, with the use of its deuterated internal standard, Saquinavir-d9. This method is applicable to researchers, scientists, and drug development professionals requiring accurate measurement of Saquinavir in biological matrices. The protocol provides comprehensive steps for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Saquinavir is a critical component of highly active antiretroviral therapy (HAART).[1] Therapeutic drug monitoring of Saquinavir is essential to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by LC-MS/MS as it compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the analysis of Saquinavir using this compound as an internal standard.
Experimental
Sample Preparation
A protein precipitation method is recommended for the extraction of Saquinavir and this compound from plasma samples.
Materials:
-
Human plasma
-
Saquinavir reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
0.3 M Zinc Sulfate solution
-
Microcentrifuge tubes
Protocol:
-
To 200 µL of plasma sample, add a working solution of this compound to achieve a final concentration of 5 µg/mL.
-
Add 600 µL of an extracting solution composed of 0.3 M zinc sulfate in a water/methanol (30:70, v/v) solution.[1]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,000 rpm for 3 minutes to precipitate proteins.[1]
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
LC Parameters:
| Parameter | Value |
| Column | C18 column (e.g., Kromasil RP-18, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (see below) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Gradient Example: A typical gradient would start at 40% B, linearly increase to 99% B over 3 minutes, hold for 3 minutes, and then return to initial conditions.[1] An isocratic elution is also a viable option.[2]
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 5.4 kV |
| Capillary Temperature | 300°C |
| Sheath Gas Flow Rate | 35 arbitrary units |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Saquinavir | 671.6 | 570.2 | 45 |
| This compound | 680.6 (Estimated) | 579.2 (Estimated) | 45 (Estimated) |
Note: The MRM transitions for this compound are estimated based on the known fragmentation of Saquinavir, assuming the deuterium labels are retained on the major fragment. The precursor ion reflects the addition of 9 daltons for the nine deuterium atoms. The collision energy is estimated to be similar to that of the unlabeled compound.
Quantitative Data
The method should be validated for linearity, precision, and accuracy. The following table summarizes typical performance data from published methods.
| Parameter | Range |
| Linearity Range | 0.01 to 10 µg/mL or 0.05 to 87.6 ng/mL |
| Accuracy | -1% to +10% |
| Precision (intra-day) | < 10% |
| Precision (inter-day) | < 10% |
Experimental Workflow
Caption: Experimental workflow for this compound detection.
Signaling Pathway (Logical Relationship)
Caption: Logic of quantification using an internal standard.
References
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Saquinavir-d9 as an internal standard to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of Saquinavir?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Saquinavir.[2] In complex biological matrices like plasma or serum, endogenous components such as phospholipids and proteins are common causes of matrix effects.[3]
Q2: How does using this compound help in overcoming matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Saquinavir. Since it is structurally and chemically almost identical to Saquinavir, it co-elutes and experiences the same degree of matrix-induced ion suppression or enhancement.[3] By calculating the peak area ratio of Saquinavir to this compound, the variability introduced by the matrix effect is normalized, leading to more accurate and reliable quantification.[4] The use of a SIL-IS is considered the gold standard for mitigating matrix effects.[4]
Q3: What are the key indicators of significant matrix effects in my Saquinavir assay?
A3: Key indicators of significant matrix effects include:
-
Poor reproducibility of analyte response in different lots of blank matrix.
-
Inconsistent recovery of the analyte.
-
Non-linear dilution integrity.
-
A significant difference in the analyte's peak area when comparing a standard in neat solution versus a standard spiked into an extracted blank matrix. This can be quantitatively assessed using the post-extraction spike method.[3][5]
Q4: Can I use a different internal standard instead of this compound?
A4: While other compounds can be used as internal standards, a stable isotope-labeled internal standard like this compound is highly recommended. A non-isotope-labeled internal standard may not co-elute perfectly with Saquinavir and may be affected differently by the matrix, leading to inadequate correction and potentially introducing more variability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in Saquinavir/Saquinavir-d9 peak area ratios across different plasma lots. | Inconsistent matrix effects between different biological samples. | Utilize a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively remove interfering matrix components.[7] Ensure the concentration of this compound is appropriate and consistent across all samples. |
| Low signal intensity for both Saquinavir and this compound. | Significant ion suppression. | Optimize the chromatographic method to separate Saquinavir and this compound from the regions of major ion suppression.[8] A post-column infusion experiment can help identify these regions.[9] Also, consider more rigorous sample cleanup procedures. |
| Inconsistent recovery of Saquinavir. | Suboptimal sample extraction. | Re-evaluate and optimize the extraction procedure. For liquid-liquid extraction, test different organic solvents and pH conditions. For solid-phase extraction, ensure the correct sorbent and elution solvents are being used. |
| This compound peak appears but Saquinavir peak is not detected in a spiked sample. | The concentration of Saquinavir is below the lower limit of quantification (LLOQ) due to severe ion suppression or poor recovery. | Re-assess the LLOQ and the sample preparation efficiency. It may be necessary to concentrate the sample or improve the cleanup to enhance sensitivity. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization for your specific application.
-
To 250 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex mix for 10 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for your specific instrument.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient starting with a low percentage of B, increasing to a high percentage to elute Saquinavir, followed by a wash and re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Saquinavir: 671.3 → 570.3
-
This compound: 680.3 → 570.3 (Note: The precursor ion will be different, but the product ion can be the same). These transitions should be empirically determined on your instrument.
-
Quantitative Data Summary
The following tables summarize typical performance data for an LC-MS/MS assay for Saquinavir using a deuterated internal standard.
Table 1: Assay Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 5 - 10,000 ng/mL | [10] |
| LLOQ | 5 ng/mL | [10] |
| Intra-day Precision (%CV) | < 15% | [11] |
| Inter-day Precision (%CV) | < 15% | [11] |
| Accuracy (%Bias) | ± 15% | [11] |
Table 2: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Saquinavir | 85 - 95% | 90 - 110% |
| This compound | 83 - 96% | 91 - 108% |
Note: Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect. The use of this compound ensures that any observed matrix effect is compensated for in the final calculation.
Visualizations
Caption: Experimental workflow for the quantification of Saquinavir using this compound.
Caption: Logical diagram illustrating the compensation of matrix effects using this compound.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ultra-fast quantitation of saquinavir in human plasma by matrix-assisted laser desorption/ionization and selected reaction monitoring mode detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcrr.com [ijcrr.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Saquinavir-d9 from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological samples?
The most prevalent methods for this compound extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). The choice of method depends on factors such as the sample matrix, required sample cleanliness, desired recovery, and throughput needs.
Q2: What are the key physicochemical properties of Saquinavir that influence its extraction?
Understanding the physicochemical properties of Saquinavir is crucial for optimizing its extraction. Saquinavir is a large, lipophilic molecule. Key properties include:
| Property | Value | Source |
| Molecular Weight | 670.86 g/mol (free base) | [1] |
| logP | 3.16 - 4.04 | [2][3] |
| pKa (Strongest Basic) | 8.47 | [3] |
| Water Solubility | 0.00247 mg/mL | [3] |
Its basic nature (pKa 8.47) means its charge state can be manipulated by adjusting the pH of the sample and solutions, which is a key principle in developing selective SPE and LLE protocols.[3] Its high lipophilicity (logP > 3) indicates good solubility in organic solvents, which is leveraged in LLE.[2][3]
Q3: Why is this compound used as an internal standard?
This compound is a stable isotope-labeled version of Saquinavir. It is an ideal internal standard for quantitative bioanalysis using mass spectrometry because it has nearly identical chemical and physical properties to Saquinavir. This means it behaves similarly during extraction, chromatography, and ionization, effectively compensating for variability in the analytical process and improving the accuracy and precision of quantification.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Extraction Recovery
Problem: The recovery of this compound is consistently low.
Possible Causes & Solutions:
-
Solid-Phase Extraction (SPE)
-
Inappropriate Sorbent: For a basic compound like Saquinavir, a cation exchange or a polymeric reversed-phase sorbent is often effective.[5][6] Ensure the chosen sorbent has an appropriate affinity for Saquinavir.
-
Suboptimal pH: Since Saquinavir is a basic compound, adjusting the sample pH to be at least 2 pH units below its pKa (i.e., pH < 6.5) will ensure it is in its charged state, promoting strong retention on a cation exchange sorbent.
-
Inefficient Elution: The elution solvent may not be strong enough. For reversed-phase SPE, increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution buffer can improve recovery. For ion-exchange SPE, using an eluent with a high pH or high ionic strength will be necessary to disrupt the interaction between the analyte and the sorbent.
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte. Consider using a larger cartridge or reducing the sample volume.
-
-
Liquid-Liquid Extraction (LLE)
-
Incorrect Solvent Choice: The polarity of the extraction solvent should be well-matched with Saquinavir. Given its high logP, water-immiscible organic solvents like diethyl ether or ethyl acetate have been used successfully.[7]
-
Incorrect pH of Aqueous Phase: To ensure Saquinavir is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa (i.e., pH > 10.5).
-
Insufficient Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the partitioning of Saquinavir into the organic layer.
-
Emulsion Formation: Emulsions can trap the analyte and lead to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different extraction solvent.
-
-
Protein Precipitation (PP)
-
Incomplete Precipitation: The ratio of precipitating solvent (e.g., acetonitrile or methanol) to the sample may be insufficient. A ratio of at least 3:1 (solvent:sample) is generally recommended. Acetonitrile is often more effective at precipitating proteins than methanol.[8]
-
Analyte Co-precipitation: Saquinavir may co-precipitate with the proteins. To minimize this, ensure thorough vortexing after adding the precipitation solvent.
-
High Variability in Recovery
Problem: The recovery of this compound is inconsistent between samples.
Possible Causes & Solutions:
-
Inconsistent pH Adjustment: Small variations in pH can significantly impact the extraction efficiency, especially for ion-exchange SPE and LLE. Use a calibrated pH meter and fresh buffers.
-
Variable Matrix Effects: The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement in the mass spectrometer. A more efficient sample cleanup method, such as SPE, can help minimize matrix effects.
-
Inconsistent Technique: Ensure all manual steps, such as solvent addition, vortexing time, and centrifugation speed, are performed consistently for all samples. Automation can help reduce this variability.
-
Internal Standard Issues: Ensure the internal standard (this compound) is added to all samples, standards, and quality controls at the same concentration and at the very beginning of the sample preparation process to account for variability in each step.
Experimental Protocols & Data
Comparison of Extraction Methods
The following table summarizes typical recovery data for different extraction methods for Saquinavir and similar compounds. Note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Extraction Method | Analyte | Matrix | Recovery (%) | Source |
| Solid-Phase Extraction (SPE) | Saquinavir | Plasma | >88% | [9] |
| Liquid-Liquid Extraction (LLE) | Saquinavir | Plasma | Quantitative | [7] |
| Protein Precipitation (PP) | Saquinavir | Plasma | >90% | [1] |
Detailed Methodologies
This protocol is a general guideline for the extraction of this compound from plasma using a polymeric reversed-phase SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard (this compound). Dilute the sample with 500 µL of 2% phosphoric acid.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a second wash using 1 mL of 40% methanol in water to remove less polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
This protocol outlines a general procedure for LLE of this compound from plasma.
-
Sample Preparation: To 500 µL of plasma in a clean tube, add the internal standard (this compound).
-
pH Adjustment: Add 50 µL of 1M sodium hydroxide to raise the pH above 10.
-
Extraction: Add 2 mL of diethyl ether. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Collection: Transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in mobile phase for analysis.
This is a straightforward protocol for protein precipitation.
-
Sample Preparation: To 200 µL of plasma, add the internal standard (this compound).
-
Precipitation: Add 600 µL of ice-cold acetonitrile.
-
Mixing: Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in each extraction method.
This technical support guide provides a starting point for optimizing the extraction of this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.
References
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficient extraction of basic, neutral, and weakly acidic drugs from plasma for analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Determination of saquinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Determination of saquinavir in human plasma, saliva, and cerebrospinal fluid by ion-pair high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with chromatographic analysis involving Saquinavir-d9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatographic analysis?
This compound is a stable isotope-labeled version of Saquinavir, an antiretroviral drug. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Because its chemical and physical properties are nearly identical to Saquinavir, it co-elutes with the analyte. However, it can be distinguished by its higher mass due to the deuterium atoms. This allows for accurate quantification of Saquinavir in complex biological matrices by correcting for variations in sample preparation and instrument response.
Q2: My Saquinavir and this compound peaks are not separating. Is this a problem?
For LC-MS applications, co-elution of Saquinavir and its deuterated internal standard, this compound, is expected and generally not a problem. The mass spectrometer can differentiate between the two compounds based on their different mass-to-charge ratios (m/z). The primary concern is ensuring that no other compounds from the sample matrix co-elute and interfere with the detection of either Saquinavir or this compound.
Q3: I am observing a high background or interfering peaks at the retention time of Saquinavir/Saquinavir-d9. What are the potential causes and solutions?
Interfering peaks at the retention time of your analyte and internal standard can compromise the accuracy of your results. This issue, known as co-elution with matrix components, can lead to ion suppression or enhancement in the mass spectrometer.
Potential Causes:
-
Endogenous matrix components: Lipids, proteins, and other small molecules from the biological sample (e.g., plasma, urine) can co-elute with your compounds of interest.
-
Contaminants: Impurities from solvents, collection tubes, or sample preparation steps can introduce interfering substances.
-
Metabolites: Metabolites of Saquinavir or other co-administered drugs may have similar chromatographic behavior.
Troubleshooting Steps:
-
Optimize Sample Preparation: Improve the selectivity of your extraction method. Techniques like solid-phase extraction (SPE) can provide cleaner samples than a simple protein precipitation.[1][2]
-
Adjust Chromatographic Conditions: Modify your mobile phase composition, gradient profile, or column chemistry to improve the separation of Saquinavir and the interfering peak.
-
Check for Contamination: Analyze blank samples (matrix without analyte or IS) and solvent blanks to identify the source of the contamination.
Troubleshooting Guide: Resolving Co-elution with this compound
This guide provides a systematic approach to troubleshoot and resolve co-elution issues when using this compound as an internal standard in LC-MS analysis.
Problem: Poor Peak Shape or Tailing for Saquinavir and this compound
| Potential Cause | Recommended Action |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure Saquinavir (a basic compound) is in a single ionic form. |
| Secondary Interactions | Add a small amount of a competitor, like triethylamine, to the mobile phase to block active sites on the silica support. |
Problem: Unstable Retention Times
| Potential Cause | Recommended Action |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Air Bubbles in the System | Degas the mobile phase and prime the pump to remove any air bubbles. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Experimental Protocols
Below are examples of chromatographic conditions that have been successfully used for the analysis of Saquinavir. These can serve as a starting point for method development and troubleshooting.
Method 1: Reversed-Phase HPLC
-
Column: Kromasil RP-18[3]
-
Mobile Phase: Isocratic elution[3]
-
Detection: Tandem mass spectrometry (MS/MS) with an electrospray ion source (ESI)[3]
-
Internal Standard: 2H5-Saquinavir[3]
Method 2: Reversed-Phase HPLC with Different Mobile Phase
-
Mobile Phase: Methanol and 5 mM ammonium acetate buffer (85:15 v/v)[4][5]
-
Detection: Positive ion mode mass spectrometry[4]
-
Internal Standard: Saquinavir (in a method for Ritonavir)[4][5]
Method 3: Reversed-Phase HPLC for Multiple Protease Inhibitors
-
Column: Phenyl column[6]
-
Mobile Phase: Binary mobile phase of ammonium acetate buffer:acetonitrile (48:52) at pH 7.5[6]
-
Detection: UV detection at 260 nm[6]
Quantitative Data Summary
The following table summarizes the performance of a validated LC-MS/MS method for Saquinavir quantification.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 87.6 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [3] |
| Accuracy (within-batch) | -1 to +10% | [3] |
| Precision (batch-to-batch) | +4 to +10% | [3] |
| Mean Recovery | 97.07% |
Visualizations
Troubleshooting Workflow for Co-elution Issues
Caption: A flowchart for troubleshooting co-elution issues in LC-MS analysis.
General LC-MS Workflow for Saquinavir Analysis
References
- 1. Simultaneous determination of ritonavir and saquinavir, two human immunodeficiency virus protease inhibitors, in human serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A liquid chromatography-tandem mass spectrometry assay for quantification of nevirapine, indinavir, atazanavir, amprenavir, saquinavir, ritonavir, lopinavir, efavirenz, tipranavir, darunavir and maraviroc in the plasma of patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Sensitive and rapid method for the simultaneous quantification of the HIV-protease inhibitors indinavir, nelfinavir, ritonavir, and saquinavir in human plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of mobile phase composition on the retention of Saquinavir-d9 in reversed-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, with a focus on mobile phase-related problems.
| Issue | Potential Cause (Mobile Phase Related) | Troubleshooting Steps |
| Early Elution / Poor Retention | Mobile phase is too "strong" (high percentage of organic solvent). | 1. Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). 2. If using a buffer, ensure its pH is appropriate for Saquinavir's pKa to maximize retention. For basic compounds like Saquinavir, a higher pH (relative to the pKa) can increase retention in reversed-phase chromatography. |
| Late Elution / Long Retention Time | Mobile phase is too "weak" (low percentage of organic solvent). | 1. Increase the percentage of the organic modifier (e.g., acetonitrile or methanol).[1] 2. Ensure the column is properly equilibrated with the mobile phase. |
| Peak Tailing | 1. Inappropriate mobile phase pH causing silanol interactions. 2. Insufficient buffer capacity. | 1. Adjust the mobile phase pH. For basic compounds, a low pH (e.g., 2.5-4.5) can protonate the analyte and reduce tailing by minimizing interactions with residual silanols on the stationary phase.[2][3] 2. Add a competing base or an amine modifier (e.g., triethylamine) to the mobile phase to block active silanol sites.[4] 3. Increase the buffer concentration to ensure consistent pH. |
| Poor Peak Shape (Broadening) | 1. Mismatch between the solvent used to dissolve the sample and the mobile phase. 2. High percentage of aqueous phase leading to poor solubility. | 1. Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[2] 2. Ensure this compound is soluble in the chosen mobile phase. Adjust the organic/aqueous ratio if necessary. |
| Inconsistent Retention Times | 1. Improperly prepared or degassed mobile phase. 2. Column temperature fluctuations. 3. Changes in mobile phase composition over time (evaporation of volatile components). | 1. Ensure the mobile phase is thoroughly mixed and degassed before use.[2][4][5] 2. Use a column oven to maintain a consistent temperature. 3. Prepare fresh mobile phase daily and keep the solvent reservoir capped. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis?
A1: A common starting point for the analysis of Saquinavir, and by extension this compound, is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer. Ratios can vary, but a typical initial condition might be Acetonitrile:Buffer (e.g., phosphate or acetate) in a 40:60 or similar ratio.[4] The choice of organic solvent and its proportion, along with the pH of the buffer, are critical parameters to optimize.
Q2: How does the type of organic solvent (Acetonitrile vs. Methanol) affect the retention of this compound?
A2: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile is generally a stronger eluting solvent than methanol, meaning it will typically result in shorter retention times for this compound when used at the same concentration.[1] The choice between them can also affect peak shape and selectivity for impurities or co-eluting compounds. For example, one study successfully used a mobile phase of Acetonitrile:Methanol (60:40% v/v).[5]
Q3: What is the role of pH in the mobile phase for this compound analysis?
A3: The pH of the mobile phase plays a crucial role in controlling the retention and peak shape of ionizable compounds like Saquinavir. By adjusting the pH, you can change the ionization state of the analyte. For basic compounds like Saquinavir, using a mobile phase with a pH below its pKa will result in the compound being in its protonated (ionized) form. In reversed-phase chromatography, this can lead to shorter retention times. Conversely, a pH above the pKa will result in the neutral form, which is generally more retained on a C18 column. Several studies have used acidic pH values, such as 3.1 and 3.5, for the analysis of Saquinavir.[2][4]
Q4: Can I run the analysis isocratically or is a gradient required?
A4: Both isocratic and gradient elution methods can be used for the analysis of this compound. An isocratic elution, where the mobile phase composition remains constant throughout the run, is simpler and often sufficient for quantifying the main peak, especially in cleaner samples.[6][7] A gradient elution, where the mobile phase composition changes over time (usually by increasing the organic solvent percentage), is beneficial for separating this compound from other compounds with different polarities or for cleaning the column after each injection.
Experimental Protocols
Below are examples of mobile phase compositions and chromatographic conditions that have been used for the analysis of Saquinavir. These can be adapted for this compound.
Example 1: Acetonitrile and Phosphate Buffer
-
Mobile Phase: Acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (40:60 v/v), with 0.06% v/v triethylamine as a peak modifier. The pH was adjusted to approximately 3.1 with ortho-phosphoric acid.[4]
-
Column: Vydac C18 (250mm × 4.6mm, 5 µm particle size).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 237 nm.[4]
-
Temperature: 25°C.[4]
Example 2: Methanol and Phosphate Buffer
-
Mobile Phase: 0.1M phosphate buffer (pH 3.5) and methanol (70:30, v/v).[2]
-
Column: Inertsil ODS C18 (4.6 mm × 100 mm, 5 µm).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: Photodiode array detector at 260 nm.[2]
Example 3: Acetonitrile and Methanol
-
Mobile Phase: Acetonitrile and Methanol (60:40% v/v).[5]
-
Column: Symmetry ODS C18 (4.6 x 150mm, 5µm).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 240 nm.[5]
Data Presentation
The following table summarizes the impact of different mobile phase compositions on the retention time of Saquinavir as reported in various studies. Note that direct comparison is challenging due to differences in columns, instruments, and other experimental parameters.
| Organic Modifier(s) | Aqueous Component | Ratio (v/v) | pH | Column | Retention Time (min) | Reference |
| Acetonitrile, Methanol | - | 60:40 | N/A | Symmetry ODS C18 | 3.155 | [5] |
| Acetonitrile | 0.025 M KH2PO4 | 40:60 | 3.1 | Vydac C18 | Not specified | [4] |
| Methanol | 0.1 M Phosphate Buffer | 70:30 | 3.5 | Inertsil ODS C18 | Not specified | [2] |
| Acetonitrile | 5 mM H2SO4 with 10 mM TBA | 24.5:75.5 | 3.5 | Nucleosil 3C8 | Not specified | [7] |
| Acetonitrile | Ammonium Acetate Buffer | 52:48 | 7.5 | Phenyl Column | Not specified | [8] |
Visualizations
Caption: Logical relationship of mobile phase components on retention and peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC quantification of the HIV-1 protease inhibitor saquinavir in brain and testis of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of saquinavir in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive and rapid method for the simultaneous quantification of the HIV-protease inhibitors indinavir, nelfinavir, ritonavir, and saquinavir in human plasma by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Saquinavir-d9 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[1] For this compound, which is often analyzed in complex biological matrices like plasma, endogenous components such as phospholipids, salts, and proteins can cause significant ion suppression.[2][3]
Q2: What are the common causes of ion suppression in this compound analysis?
The primary causes of ion suppression for this compound are matrix effects originating from the biological sample.[1] These include:
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Phospholipids: Abundant in plasma and can co-elute with this compound, competing for ionization.[3]
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Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can interfere with the electrospray ionization (ESI) process.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to ion suppression.[4]
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Co-administered Drugs: Other medications present in the sample can co-elute and interfere with this compound ionization.
Q3: How can I detect ion suppression in my this compound assay?
A common method to detect and evaluate ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of a this compound solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample (e.g., plasma extract without this compound) is then injected. Any dip in the constant baseline signal of this compound indicates the elution of interfering compounds from the matrix that are causing ion suppression.
Another quantitative approach is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a sample where it is spiked into the matrix extract after extraction with the peak area of this compound in a neat solution at the same concentration. A lower peak area in the matrix sample indicates ion suppression.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) like this compound susceptible to ion suppression?
Yes, even though this compound is a stable isotope-labeled internal standard, it can still experience ion suppression. However, the key advantage of using a SIL-IS is that it co-elutes with the unlabeled analyte (Saquinavir) and is affected by the matrix in a very similar way.[2] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and precise quantification despite the presence of ion suppression.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Diagram: Troubleshooting Workflow for Ion Suppression
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Saquinavir-d9 as an internal standard in calibration curves for the quantitative analysis of Saquinavir.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve for Saquinavir using this compound as an internal standard is not linear and has a low correlation coefficient (r² < 0.99). What are the potential causes and how can I troubleshoot this?
Answer:
Non-linearity in your calibration curve can stem from several factors, from sample preparation to data analysis. Below is a systematic guide to help you identify and resolve the issue.
Potential Causes and Solutions:
-
Suboptimal Integration: Incorrect peak integration is a common source of non-linearity.
-
Solution: Manually review the peak integration for both Saquinavir and this compound in your chromatography data system. Ensure that the baseline is correctly set and that the entire peak area is being integrated consistently across all calibration standards.
-
-
Cross-contamination or Carryover: Residual Saquinavir from a high concentration standard may carry over into a subsequent lower concentration standard, artificially inflating its response.
-
Solution: Inject a blank sample (matrix with internal standard but no analyte) after the highest calibration standard to check for carryover. If observed, optimize the wash steps in your autosampler method, potentially using a stronger solvent.
-
-
Incorrect Standard Preparation: Errors in the serial dilution of your calibration standards can lead to inaccurate concentrations and a non-linear response.
-
Solution: Prepare fresh calibration standards, paying close attention to pipetting techniques and ensuring all stock solutions are fully dissolved. It is advisable to use a different set of pipettes or to calibrate your pipettes.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a loss of linearity.
-
Solution: If non-linearity is observed at the higher end of the curve, dilute your upper-level calibration standards and re-inject. You may need to adjust the calibration range to a lower concentration.
-
-
Matrix Effects: Components in the biological matrix can suppress or enhance the ionization of Saquinavir and/or this compound, leading to inconsistent responses.[1]
-
Solution: Evaluate matrix effects by comparing the response of Saquinavir in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are present, consider a more rigorous sample clean-up procedure or chromatographic optimization to separate the interfering components.
-
-
Non-Co-elution of Analyte and Internal Standard: A significant chromatographic shift between Saquinavir and this compound can lead to differential matrix effects, where one compound is affected by interfering components more than the other.
-
Solution: Verify that Saquinavir and this compound are co-eluting by overlaying their chromatograms. A slight shift is sometimes observed with deuterated standards, but a significant separation warrants optimization of the chromatographic method (e.g., gradient, column chemistry).
-
Issue 2: High Variability in Internal Standard Response
Question: The peak area of my this compound internal standard is highly variable across my calibration standards and quality control samples. What could be causing this and what should I do?
Answer:
Consistent internal standard response is crucial for accurate quantification. High variability can indicate issues with sample preparation, injection, or instrument performance.
Potential Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction recovery is a primary cause of inconsistent internal standard response.
-
Solution: Ensure your sample preparation method, whether liquid-liquid extraction or protein precipitation, is robust and reproducible. Pay close attention to consistent vortexing times, centrifugation speeds, and solvent volumes.
-
-
Autosampler Injection Issues: Inconsistent injection volumes will directly lead to variable peak areas.
-
Solution: Check the autosampler for any air bubbles in the syringe or sample loop. Perform an injection precision test with a standard solution to ensure the autosampler is functioning correctly.
-
-
Ion Source Instability: A dirty or unstable ion source can cause fluctuating ionization efficiency, leading to variable signal intensity.
-
Solution: Clean the ion source components, such as the capillary and skimmer, according to the manufacturer's recommendations. Monitor the spray stability visually if possible.
-
-
Internal Standard Purity and Stability: The presence of impurities or degradation of the this compound stock solution can affect its response.
-
Solution: Use a high-purity this compound internal standard from a reputable supplier. Prepare fresh stock solutions and store them under the recommended conditions (typically -20°C or colder). Forced degradation studies on Saquinavir have shown the formation of several degradation products under hydrolytic and oxidative conditions.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS analysis?
A1: Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis. Because they are chemically almost identical to the analyte (Saquinavir), they exhibit very similar behavior during sample preparation (extraction recovery) and analysis (chromatographic retention, ionization). This allows them to effectively compensate for variations in these processes, leading to more accurate and precise quantification.
Q2: Can this compound and Saquinavir have different retention times?
A2: Yes, a slight difference in retention time between a deuterated standard and its non-deuterated counterpart can sometimes be observed. This is known as an "isotope effect" and is typically more pronounced with a higher degree of deuteration and on certain types of chromatography columns. While a small, consistent shift is usually acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects.
Q3: What are some common sources of error when preparing calibration standards with a deuterated internal standard?
A3: Common errors include:
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Pipetting errors: Inaccurate pipetting during serial dilutions is a major source of error.
-
Cross-contamination: Using the same pipette tip for different standards or for the analyte and internal standard stock solutions.
-
Incomplete dissolution: Not ensuring that the lyophilized standards are fully dissolved before making dilutions.
-
Incorrect internal standard concentration: Adding an inconsistent amount of the internal standard to each sample.
Q4: What should I do if I suspect my this compound internal standard is impure?
A4: If you suspect issues with the purity of your this compound, you should:
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Check the certificate of analysis (CoA): Review the CoA from the supplier for information on purity and any known impurities.
-
Analyze the internal standard alone: Inject a solution of the this compound to check for the presence of unexpected peaks.
-
Consider a different lot or supplier: If the issue persists, obtaining a new lot of the internal standard or switching to a different supplier may be necessary.
Data Presentation
The following tables summarize quantitative data from a validated LC-MS/MS method for Saquinavir using a deuterated internal standard (²H₅-Saquinavir).
Table 1: Calibration Curve and Quality Control Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 87.6 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [4] |
| Within-batch Accuracy | -1 to +10% | [4] |
| Batch-to-batch Precision | +4 to +10% | [4] |
Table 2: Saquinavir and Deuterated Internal Standard Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Saquinavir | 671.6 | 570.2 | [5] |
| Saquinavir-d5 | 676.6 | 575.2 | [4] |
Experimental Protocols
This section provides a general framework for the experimental protocol for the analysis of Saquinavir in human plasma using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Saquinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Saquinavir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Saquinavir stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound working solution.
-
Vortex briefly to mix.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to dissolve and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Saquinavir from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Mandatory Visualizations
Caption: Troubleshooting workflow for poor calibration curve linearity.
Caption: Troubleshooting workflow for high internal standard variability.
References
- 1. researchgate.net [researchgate.net]
- 2. sciforum.net [sciforum.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Saquinavir is paramount. This guide provides a comprehensive overview of the cross-validation of Saquinavir assays, with a particular focus on the use of its deuterated stable isotope, Saquinavir-d9, as an internal standard. The inclusion of an internal standard is a critical component of robust bioanalytical method validation, ensuring precision and accuracy by correcting for variability during sample processing and analysis.
Experimental Design and Rationale
The cross-validation of a bioanalytical method ensures that the assay is reliable and reproducible. When this compound is employed as an internal standard, it is introduced to all samples, including calibration standards, quality control samples, and unknown study samples, at a known and constant concentration. Since this compound is chemically identical to Saquinavir but isotopically distinct, it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry. This allows for the normalization of the Saquinavir signal, mitigating potential matrix effects and variations in instrument response.
The following diagram illustrates a typical experimental workflow for the validation of a Saquinavir assay using this compound.
Summary of Assay Performance
The following tables summarize the typical performance characteristics of a validated LC-MS/MS assay for Saquinavir using this compound as an internal standard. The data presented is a composite from various validated methods and serves as a general guide.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[1] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.05 | < 15% | < 15% | ± 20% |
| Low QC | 0.15 | < 10% | < 10% | ± 15% |
| Medium QC | 50 | < 10% | < 10% | ± 15% |
| High QC | 80 | < 10% | < 10% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Saquinavir | This compound |
| Extraction Recovery | 85 - 95% | 85 - 95% |
| Matrix Effect | Minimal and Compensated by IS | Minimal |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of a Saquinavir assay.
Sample Preparation
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Saquinavir into the appropriate biological matrix (e.g., human plasma, serum).
-
Internal Standard Addition: Add a fixed concentration of this compound solution to all samples, including calibration standards, QCs, and unknown samples.
-
Extraction:
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the samples, vortex, and centrifuge to pellet the proteins.[2]
-
Liquid-Liquid Extraction (LLE): Alternatively, perform LLE by adding an immiscible organic solvent (e.g., ethyl acetate), vortexing, and separating the organic layer.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or organic layer to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.
LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Saquinavir (e.g., m/z 671.4 → 570.4) and this compound are monitored for quantification.[2][3]
-
Method Validation
The assay is validated according to regulatory guidelines (e.g., FDA or EMA) by assessing the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the analyte concentration and the instrument response over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).
By adhering to these rigorous validation procedures, the developed Saquinavir assay, utilizing this compound as an internal standard, can be confidently applied in preclinical and clinical studies to provide reliable pharmacokinetic and toxicokinetic data.
References
- 1. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejtcm.gumed.edu.pl [ejtcm.gumed.edu.pl]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Saquinavir in biological matrices, utilizing its deuterated isotopologue, Saquinavir-d9, as an internal standard. The data presented is a synthesis of published methodologies to aid researchers in selecting and developing robust analytical techniques.
Performance Comparison of Saquinavir Bioanalytical Methods
The following table summarizes the key performance characteristics of different LC-MS/MS methods reported in the literature for the analysis of Saquinavir. This allows for a cross-comparison of critical parameters such as the limit of quantification, linearity range, and analytical accuracy and precision.
| Parameter | Method A | Method B | Method C | Method D |
| Analyte | Saquinavir | Saquinavir | Saquinavir | Saquinavir |
| Internal Standard | Saquinavir-d5 | Not Specified | A-86093 | Not Specified |
| Biological Matrix | Human Plasma, Saliva, Urine | Human Plasma | Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 260.4 ng/mL | 20 µg/L (20 ng/mL) | 0.01 µg/mL (10 ng/mL) |
| Upper Limit of Quantification (ULOQ) | 87.6 ng/mL | 10416 ng/mL | Not Specified | 10 µg/mL (10000 ng/mL) |
| Linearity (r²) | > 0.99 | > 0.999 | > 0.94 | Not Specified |
| Intra-day Precision (% CV) | 4 to 10% | ≤ 5.3% | 2-8% | Not Specified |
| Inter-day Precision (% CV) | 4 to 10% | ≤ 5.3% | Not Specified | < 11% |
| Accuracy | -1 to +10% | Not Specified | 6-8% | Not Specified |
| Recovery | Not Specified | 92.4 to 104.2% | 87-92% | > 87% |
| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Protein Precipitation |
Generalized Experimental Protocol for Saquinavir Analysis by LC-MS/MS
This section outlines a typical experimental workflow for the quantification of Saquinavir in human plasma using this compound as an internal standard. This protocol is a composite based on common practices identified in the reviewed literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, increasing linearly to elute Saquinavir, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is universally used for Saquinavir analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Saquinavir: The precursor ion is typically the protonated molecule [M+H]⁺ at m/z 671.5. The most abundant and stable product ion is monitored (e.g., m/z 570.4).
-
This compound: The precursor ion is [M+H]⁺ at m/z 680.5. The corresponding product ion is monitored (e.g., m/z 570.4 or another suitable fragment).
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific mass spectrometer being used to achieve maximum sensitivity and signal stability.
Visualizing the Workflow and Signaling Pathways
Experimental Workflow for Saquinavir Bioanalysis
The following diagram illustrates the key steps involved in a typical bioanalytical workflow for the quantification of Saquinavir in a biological matrix.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Saquinavir in biological matrices, with a specific focus on assays employing the deuterated internal standard, Saquinavir-d9. The objective is to offer a comparative overview of method performance based on key validation parameters, supported by detailed experimental protocols. This information is intended to assist researchers and drug development professionals in the selection and implementation of robust and reliable analytical methods for pharmacokinetic studies and therapeutic drug monitoring of Saquinavir.
Performance Comparison of Validated Saquinavir Assays
The following table summarizes the performance characteristics of three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods validated for the determination of Saquinavir in human plasma, utilizing a deuterated internal standard.
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.05 - 87.6 ng/mL[1] | 5 - 1000 ng/mL (low curve) 1000 - 10,000 ng/mL (high curve)[2] | 260.4 - 10416 ng/mL[3] |
| Accuracy (% Bias) | -1 to +10%[1] | Within ±15% | ≤5.3% (RSD)[3] |
| Precision (% CV) | 4 to 10% (batch-to-batch)[1] | < 10% (inter- and intra-assay)[2] | ≤5.3% (inter- and intraday)[3] |
| Recovery | Not explicitly reported | 88.9%[2] | 92.4% - 104.2%[3] |
| Internal Standard | 2H5-Saquinavir[1] | Not explicitly stated to be deuterated in the abstract, but common practice. | Indinavir (non-deuterated)[3] |
| Sample Preparation | Liquid-Liquid Extraction (ethyl acetate)[1] | Protein Precipitation (acetonitrile)[2] | Liquid-Liquid Extraction (ethyl acetate)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on established and validated methods in the scientific literature.
Method 1: Highly Sensitive LC-MS/MS Assay
This method is optimized for the detection of low concentrations of Saquinavir in various biological matrices.[1]
1. Preparation of Calibration Standards and Quality Control Samples:
-
Stock solutions of Saquinavir and 2H5-Saquinavir (internal standard) are prepared in methanol.
-
Working solutions are prepared by diluting the stock solutions with a mixture of methanol and water.
-
Calibration standards are prepared by spiking blank human plasma with the appropriate working solutions to achieve concentrations ranging from 0.05 to 87.6 ng/mL.
-
Quality control (QC) samples are prepared in blank plasma at low, medium, and high concentrations within the calibration range.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add the internal standard solution (2H5-Saquinavir).
-
Add 3 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Kromasil RP-18 (5 µm, 125 mm x 2 mm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM ammonium acetate (pH 5.5)
-
Flow Rate: 0.2 mL/min
-
MS/MS System: Sciex API 3000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Saquinavir: m/z 671.4 → 570.4
-
2H5-Saquinavir: m/z 676.4 → 575.4
-
Method 2: Wide Range LC-MS/MS Assay
This method is suitable for quantifying a broad range of Saquinavir concentrations in human plasma.[2]
1. Preparation of Calibration Standards and Quality Control Samples:
-
Stock solutions of Saquinavir and the internal standard are prepared in methanol.
-
Two sets of calibration curves are prepared in blank human plasma: a low curve from 5 to 1000 ng/mL and a high curve from 1000 to 10,000 ng/mL.
-
QC samples are prepared at low, medium, and high concentrations for both calibration ranges.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.
3. Chromatographic and Mass Spectrometric Conditions:
-
LC System: Not specified in the abstract.
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
MS/MS System: Not specified in the abstract.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Saquinavir: m/z 671.1 → 570.2
-
Visualizing the Method Validation Workflow and Saquinavir's Mechanism of Action
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for bioanalytical method validation and the mechanism of action of Saquinavir.
Caption: Bioanalytical method validation workflow.
Caption: Saquinavir's mechanism of action.
References
- 1. Highly sensitive determination of saquinavir in biological samples using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of five HIV protease inhibitors nelfinavir, indinavir, ritonavir, saquinavir and amprenavir in human plasma by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcrr.com [ijcrr.com]
Safety Operating Guide
For researchers, scientists, and drug development professionals utilizing Saquinavir-d9, understanding the correct disposal procedures is paramount for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring safe handling and adherence to regulatory standards.
This compound is a deuterated form of Saquinavir, an HIV protease inhibitor. In a research context, it is primarily used as an internal standard for analytical purposes. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This classification is central to determining the appropriate disposal pathway.
Step-by-Step Disposal Protocol
Adherence to a structured disposal protocol is critical. The following steps provide a clear workflow for the safe disposal of this compound waste generated in a research laboratory.
-
Waste Identification and Segregation:
-
Isolate waste containing this compound from other laboratory waste streams at the point of generation.
-
Clearly label the waste container as "this compound waste".
-
If the this compound is in a solution, identify all other components of the mixture, as they may influence the disposal method.
-
-
Hazard Assessment:
-
Consult the Safety Data Sheet (SDS) for this compound, which indicates it is non-hazardous.[1]
-
Evaluate any other chemicals mixed with the this compound waste. If any of these are hazardous, the entire mixture must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines for hazardous materials.
-
-
Disposal of Non-Hazardous this compound:
-
Solid Waste: For small quantities of solid this compound, such as residual amounts in vials or on weighing paper, the SDS suggests that it can be disposed of with household waste.[1] In a laboratory setting, this translates to disposal in the regular solid waste stream, provided it is not contaminated with any hazardous materials.
-
Liquid Waste (Aqueous Solutions): For dilute, non-hazardous aqueous solutions of this compound, drain disposal may be an option. However, this is contingent on the following conditions:
-
The solution must not contain any other hazardous chemicals.
-
The pH of the solution should be within the neutral range (typically between 5.5 and 10.5) as specified by local wastewater regulations.[2]
-
The disposal must be in accordance with your institution's Environmental Health and Safety (EHS) guidelines. Some institutions may prohibit the drain disposal of any chemical waste, regardless of its hazard classification.
-
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) contaminated with non-hazardous this compound can typically be disposed of in the regular laboratory trash. Sharps, such as needles or blades, must always be disposed of in a designated sharps container.[3]
-
-
Consult Institutional Guidelines:
-
Documentation:
-
Maintain a record of the disposal of this compound, noting the date, quantity, and method of disposal. This is good laboratory practice and may be required for regulatory compliance.
-
Quantitative Data Summary
For clarity, the following table summarizes key quantitative parameters relevant to the disposal of non-hazardous laboratory waste, which can be applied to this compound.
| Parameter | Guideline | Source |
| pH Range for Drain Disposal | 5.5 - 10.5 | [2] |
| Maximum Volume for Drain Disposal | Typically a few hundred grams or milliliters per day | [2] |
| P-listed Acute Hazardous Waste Limit | 1 quart | [3] |
| General Chemical Waste Accumulation Limit | 25 gallons (total per laboratory) | [3] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound waste.
Caption: this compound Disposal Decision Flowchart
Experimental Protocols
This document provides procedural guidance on disposal and does not cite experimental protocols involving the use of this compound. For methodologies related to its application as an internal standard, researchers should refer to specific analytical chemistry literature and protocols.
Conclusion
The proper disposal of this compound is straightforward due to its non-hazardous nature. However, it is imperative for laboratory personnel to remain vigilant and consider the potential hazards of any other substances mixed with it. By following this guide, researchers can ensure the safe and compliant disposal of this compound waste, fostering a secure and environmentally responsible laboratory environment. Always prioritize your institution's EHS guidelines as the ultimate authority on waste disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
